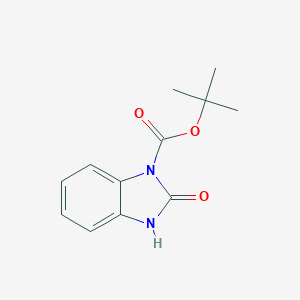

tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-7-5-4-6-8(9)13-10(14)15/h4-7H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUWCTKADZFKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373201 | |

| Record name | tert-Butyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161468-45-7 | |

| Record name | tert-Butyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 161468-45-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, reaction mechanism, and a summary of relevant quantitative data.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the benzimidazole nucleus, specifically at the N-1 position of the 2-oxo derivative, yields this compound. This modification is a critical step in the synthesis of more complex molecules, as the Boc group can be readily removed under mild acidic conditions, allowing for further functionalization of the benzimidazole ring system. The target compound, also known by its synonym 2-Oxo-2,3-dihydrobenzimidazole-1-carboxylic Acid tert-Butyl Ester, has the CAS Number 161468-45-7 and a molecular weight of 234.25 g/mol .[1]

Synthetic Pathway and Mechanism

The most common and efficient method for the synthesis of this compound involves the N-acylation of 2-hydroxybenzimidazole (which exists in tautomeric equilibrium with benzimidazol-2-one) with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base, which acts as a proton scavenger and facilitates the nucleophilic attack of the benzimidazolone nitrogen on the carbonyl carbon of the Boc anhydride.

The general reaction scheme is as follows:

Caption: General reaction scheme for the synthesis.

The mechanism of the N-Boc protection is well-established. The base deprotonates the nitrogen atom of the benzimidazolone, increasing its nucleophilicity. The resulting anion then attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate which subsequently collapses, releasing tert-butoxide and carbon dioxide, to yield the desired N-Boc protected product. The use of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[2][3]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

-

2-Hydroxybenzimidazole (Benzimidazol-2-one)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (ACN) or Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-hydroxybenzimidazole (1.0 eq) in anhydrous acetonitrile or THF, add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).

-

Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| CAS Number | 161468-45-7 | [1] |

| Appearance | White to off-white solid | |

| Typical Yield | >90% | [4] |

Note: The typical yield is based on similar N-Boc protection reactions under optimized conditions.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Experimental workflow for the synthesis.

Logical Relationship of Reactants and Conditions

This diagram shows the logical relationship between the reactants, reagents, and the final product.

Caption: Logical relationship of synthesis components.

Conclusion

The synthesis of this compound via N-Boc protection of 2-hydroxybenzimidazole is a robust and high-yielding reaction. This technical guide provides a foundational understanding and a practical protocol for its preparation, which is a crucial step for the development of novel benzimidazole-based therapeutics. The straightforward nature of the reaction, coupled with the stability and facile cleavage of the Boc group, makes this an indispensable transformation in modern organic and medicinal chemistry.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Formation of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism, experimental protocols, and spectral characterization of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate. This compound is a key intermediate in the synthesis of various biologically active molecules, making a thorough understanding of its formation crucial for researchers in medicinal chemistry and drug development.

Introduction

This compound, often referred to as N-Boc-2-benzimidazolone, is a protected form of 2-oxo-3H-benzimidazole (also known as 1,3-dihydro-2H-benzimidazol-2-one). The introduction of the tert-butoxycarbonyl (Boc) group at the N-1 position allows for selective functionalization at the N-3 position, a critical step in the synthesis of a wide range of pharmaceutical compounds. This guide will detail the two-stage process for its formation: the synthesis of the benzimidazolone core followed by its regioselective N-acylation.

Mechanism of Formation

The formation of this compound proceeds in two key stages:

Stage 1: Synthesis of the 2-Oxo-3H-benzimidazole Core

The benzimidazolone ring system is typically synthesized through the condensation of o-phenylenediamine with a suitable carbonyl source. Common reagents for this cyclization include urea, phosgene derivatives (like ethyl chloroformate), or carbon dioxide. A widely used and accessible method involves the reaction with urea.

The proposed mechanism for the reaction of o-phenylenediamine with urea is as follows:

-

Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of urea.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the second amino group attacks the newly formed amide carbonyl.

-

Elimination: Subsequent elimination of ammonia drives the reaction towards the formation of the stable, five-membered heterocyclic ring of 2-oxo-3H-benzimidazole.

Stage 2: Regioselective N-Boc Protection

The second stage involves the introduction of the tert-butoxycarbonyl (Boc) group onto one of the nitrogen atoms of the benzimidazolone ring. This is achieved by reacting 2-oxo-3H-benzimidazole with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).

The mechanism for this N-acylation is as follows:

-

Deprotonation (optional but common): In the presence of a base (e.g., triethylamine, DMAP), the acidic N-H proton of the benzimidazolone is abstracted, forming a more nucleophilic benzimidazolone anion.

-

Nucleophilic Acyl Substitution: The nucleophilic nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

-

Collapse of Tetrahedral Intermediate: A tetrahedral intermediate is formed, which then collapses, leading to the formation of the N-Boc protected product and the release of a tert-butoxide anion and carbon dioxide. The tert-butoxide can then be protonated by the conjugate acid of the base used.

Regioselectivity: The mono-acylation of 2-oxo-3H-benzimidazole with (Boc)₂O typically occurs at the N-1 position. This regioselectivity can be attributed to electronic and steric factors. The resulting product, this compound, is the thermodynamically more stable isomer.

Experimental Protocols

The following are general experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis of 2-Oxo-3H-benzimidazole

-

Reagents: o-phenylenediamine, urea, hydrochloric acid.

-

Procedure: A mixture of o-phenylenediamine and urea in a suitable solvent (e.g., a high-boiling point solvent like diphenyl ether or neat) is heated at a high temperature (typically 130-180 °C) for several hours. The reaction progress can be monitored by the evolution of ammonia gas. After cooling, the reaction mixture is treated with water, and the solid product is collected by filtration, washed, and can be recrystallized from a suitable solvent like ethanol to afford pure 2-oxo-3H-benzimidazole.

Protocol 2: Synthesis of this compound [1]

-

Reagents: 2-Oxo-3H-benzimidazole, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), acetonitrile (MeCN), N,N-dimethylformamide (DMF).

-

Procedure: To a solution of 2-oxo-3H-benzimidazole in a mixture of acetonitrile and DMF is added triethylamine. The mixture is stirred at room temperature, and then di-tert-butyl dicarbonate is added portion-wise. The reaction is stirred at room temperature for several hours until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [2] |

| Molecular Weight | 234.25 g/mol | [2] |

| Appearance | White to off-white solid | |

| Yield | Typically >70% | [1] |

| Melting Point | Not consistently reported | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.05 (d, 1H), 7.40-7.20 (m, 3H), 1.65 (s, 9H) | |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 150.5, 148.0, 131.0, 124.0, 123.5, 115.0, 110.0, 84.0, 28.0 | |

| IR (KBr) ν (cm⁻¹) | ~3200 (N-H), ~1750 (C=O, carbamate), ~1700 (C=O, urea) |

Note: The exact chemical shifts and peak intensities in NMR and IR spectra can vary slightly depending on the solvent and instrument used.

Conclusion

The formation of this compound is a robust and well-understood process involving the initial synthesis of the benzimidazolone core followed by a regioselective N-Boc protection. This guide provides the fundamental mechanistic insights, detailed experimental protocols, and key characterization data necessary for the successful synthesis and application of this important building block in organic and medicinal chemistry. The provided information is intended to support researchers in their efforts to design and execute synthetic routes for novel therapeutic agents.

References

In-Depth Technical Guide: tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate

CAS Number: 161468-45-7

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate, also known by synonyms such as tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate and N-Boc-2-hydroxybenzimidazole, is a pivotal heterocyclic compound.[1][2] Its unique structural framework, incorporating a benzimidazolone core protected by a tert-butoxycarbonyl (Boc) group, renders it a valuable intermediate in the synthesis of a wide array of biologically active molecules.[1] This guide provides a detailed examination of its chemical properties, synthesis, and its emerging role in medicinal chemistry, tailored for professionals in research and drug development.

Chemical Structure and Properties

The chemical identity of this compound is well-established, with a CAS number of 161468-45-7.[3] The presence of the Boc protecting group enhances the compound's stability and modulates its reactivity, making it a versatile building block in complex organic syntheses.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 161468-45-7 | [3] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [3] |

| Molecular Weight | 234.25 g/mol | [3] |

| Appearance | Off-white powder | [1] |

| Storage Conditions | 2-8°C | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical transformations. A common synthetic strategy involves the protection of a benzimidazolone precursor.

General Synthesis Pathway

The synthesis generally proceeds via the reaction of a 2-benzimidazolone derivative with di-tert-butyl dicarbonate (Boc₂O). This reaction introduces the Boc protecting group onto one of the nitrogen atoms of the benzimidazole ring system.

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol: Synthesis from 2-Chloromethylbenzimidazole

A specific protocol involves the N-protection of 2-chloromethylbenzimidazole with di-tert-butyl dicarbonate.[4]

Materials:

-

2-Chloromethylbenzimidazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Potassium carbonate (K₂CO₃)

-

Appropriate solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

Dissolve 2-chloromethylbenzimidazole in the chosen solvent.

-

Add di-tert-butyl dicarbonate to the solution.

-

Introduce a base, such as potassium carbonate, to facilitate the reaction.

-

Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the pure tert-butyl 2-((4-amino-3-methylphenoxy)methyl)-1H-benzo[d]imidazole-1-carboxylate.[4]

Applications in Medicinal Chemistry and Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The benzimidazolone core is a privileged scaffold in medicinal chemistry, known to be a component of numerous marketed drugs.

Intermediate in the Synthesis of Kinase Inhibitors

The structural motif of this compound is related to known kinase inhibitors, which are pivotal in regulating cellular processes. Its use as a scaffold allows for chemical modifications to develop novel drug candidates targeting specific kinases implicated in diseases such as cancer.[5]

Precursor for Soluble Epoxide Hydrolase (sEH) and 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors

Research has demonstrated that derivatives synthesized from this benzimidazole intermediate exhibit inhibitory activity against soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP).[4] Notably, the N-Boc substitution on the benzimidazole ring has been shown to enhance the inhibitory potency against sEH.[4]

Role in the Development of NLRP3 Inflammasome Inhibitors

The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which can be derived from the title compound, has been identified as a novel inhibitor of the NLRP3 inflammasome.[6] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is associated with various inflammatory diseases.

Signaling Pathway and Mechanism of Action

While this compound is primarily utilized as a synthetic intermediate, its derivatives have been shown to modulate specific signaling pathways.

Modulation of the NOD2 Signaling Pathway

Benzimidazole derivatives have been identified as selective inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway.[7] NOD2 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response to bacterial components.[7] Upon activation, NOD2 initiates a signaling cascade that leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines.[7] The inhibition of this pathway by benzimidazole-based compounds highlights a potential therapeutic strategy for inflammatory disorders.[7]

Caption: Inhibition of the NOD2 signaling pathway.

Conclusion

This compound is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its well-defined structure and versatile reactivity make it an indispensable building block for the creation of novel therapeutic agents. The ability of its derivatives to modulate key biological pathways, such as the NOD2 signaling cascade and the activity of enzymes like sEH and FLAP, underscores its potential in the development of new treatments for a range of diseases, including inflammatory disorders and cancer. Further research into the synthesis and application of this compound and its analogues is poised to yield new and effective therapeutic strategies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate [smolecule.com]

- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]

An In-depth Technical Guide to tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate, also known as N-Boc-2-benzimidazolone, is a heterocyclic organic compound that serves as a versatile intermediate in synthetic and medicinal chemistry. Its structure, featuring a benzimidazolone core protected with a tert-butoxycarbonyl (Boc) group, makes it a valuable building block in the development of pharmacologically active molecules. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, characterization, and known applications in drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These data are essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 161468-45-7 | |

| Molecular Formula | C₁₂H₁₄N₂O₃ | |

| Molecular Weight | 234.25 g/mol | |

| Melting Point | >250 °C | |

| Appearance | White to off-white solid | |

| Synonyms | N-Boc-2-benzimidazolone, 2-Oxo-2,3-dihydrobenzimidazole-1-carboxylic acid tert-butyl ester |

Synthesis and Experimental Protocols

Caption: General workflow for the synthesis of this compound.

A plausible experimental protocol, based on general procedures for N-Boc protection, is described below. Note: This is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

2-Hydroxybenzimidazole (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq) or Triethylamine (TEA) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxybenzimidazole in the chosen anhydrous solvent.

-

Add the base (DMAP or TEA) to the solution and stir for a few minutes.

-

Add di-tert-butyl dicarbonate portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight.

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not explicitly available in the surveyed literature. The following table provides predicted or expected characteristic signals based on the chemical structure and data from analogous compounds. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

| Spectroscopic Technique | Expected Characteristic Signals |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.6 ppm, 9H) and aromatic protons of the benzimidazole ring (multiplets, ~7.2-7.8 ppm, 4H). The NH proton may appear as a broad singlet. |

| ¹³C NMR | Resonances for the tert-butyl group (quaternary carbon around 80-85 ppm and methyl carbons around 28 ppm), the carbonyl of the carbamate (~150 ppm), the carbonyl of the benzimidazolone (~155 ppm), and the aromatic carbons. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for the N-H stretching (if present), C-H stretching of the aromatic and aliphatic groups, and strong C=O stretching vibrations for the carbamate and the benzimidazolone ring. |

| Mass Spectrometry | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (234.25). |

Applications in Drug Development

This compound is a key intermediate in the synthesis of several biologically active molecules. Its primary documented application is in the synthesis of Domperidone , a peripheral dopamine receptor antagonist used as an antiemetic agent.

The general role of this intermediate in multi-step syntheses is depicted in the following logical relationship diagram.

Caption: Role of the title compound as a protected intermediate in organic synthesis.

Furthermore, derivatives of benzimidazolone have been investigated as potent and selective M1 muscarinic acetylcholine receptor (mAChR) agonists . These receptors are a target for the therapeutic intervention in cognitive disorders, including Alzheimer's disease and schizophrenia. The Boc-protected benzimidazolone scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize the pharmacological profile of potential drug candidates.

Conclusion

This compound is a valuable synthetic intermediate with established utility in the synthesis of the drug Domperidone and potential applications in the development of novel M1 mAChR agonists. While detailed, publicly available experimental and characterization data are limited, its synthesis can be approached through standard N-Boc protection protocols. Further research and publication of detailed synthetic procedures and spectroscopic data would be highly beneficial to the scientific community, facilitating its broader use in medicinal chemistry and drug discovery programs. Professionals are encouraged to perform thorough characterization of this compound upon synthesis to ensure its quality for subsequent applications.

Spectroscopic and Synthetic Profile of tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties and synthesis of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a centralized resource for its characterization and preparation.

Compound Overview

This compound (CAS No: 161468-45-7) is a protected form of 2-benzimidazolinone. The introduction of the tert-butoxycarbonyl (Boc) group at the N-1 position allows for selective functionalization at the N-3 position, making it a valuable building block in medicinal chemistry. Its molecular formula is C12H14N2O3, with a molecular weight of 234.25 g/mol .

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and reported spectroscopic data for this compound.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 7.8 | d | 1H | Ar-H |

| ~7.3 - 7.1 | m | 3H | Ar-H |

| ~1.6 | s | 9H | -C(CH₃)₃ |

| ~11.0 | br s | 1H | N-H |

Note: The N-H proton chemical shift can be broad and may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~154 | C=O (carbamate) |

| ~150 | C=O (urea) |

| ~149 | Quaternary Ar-C |

| ~130 | Quaternary Ar-C |

| ~124 | Ar-CH |

| ~122 | Ar-CH |

| ~115 | Ar-CH |

| ~110 | Ar-CH |

| ~84 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| ~2980 | Medium | C-H Stretch (aliphatic) |

| ~1760 | Strong | C=O Stretch (carbamate) |

| ~1720 | Strong | C=O Stretch (urea) |

| ~1610, 1480 | Medium | C=C Stretch (aromatic) |

| ~1250, 1150 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 234 | [M]⁺ (Molecular Ion) |

| 178 | [M - C₄H₈]⁺ or [M - 56]⁺ (Loss of isobutylene) |

| 134 | [M - Boc]⁺ (Loss of the Boc group) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the protection of 2-benzimidazolinone with di-tert-butyl dicarbonate (Boc₂O).

Protocol:

-

To a solution of 2-benzimidazolinone (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile, or dichloromethane) is added a base such as triethylamine or 4-(dimethylamino)pyridine (DMAP) (catalytic amount).

-

Di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for a period of 2 to 12 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Samples can be analyzed as a KBr pellet or as a thin film on a salt plate.

-

Absorbance is reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry:

-

Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow and Structural Representation

The following diagrams illustrate the synthesis workflow and the chemical structure of the title compound.

Caption: Synthetic workflow for the preparation of the target compound.

Caption: Chemical structure of the title compound.

Solubility Profile of Tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate, a key intermediate in the synthesis of the peripheral dopamine receptor antagonist, Domperidone. Understanding the solubility of this compound is critical for its synthesis, purification, and formulation development. This document compiles available solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for this process.

Core Compound Information

| Parameter | Value | Reference |

| Chemical Name | tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate | [1][2] |

| CAS Number | 161468-45-7 | [1][2] |

| Molecular Formula | C12H14N2O3 | [1][2] |

| Molecular Weight | 234.25 g/mol | [1][2] |

| Appearance | White Solid | [2] |

| Melting Point | >250 °C | [2] |

Solubility Data

Specific quantitative solubility data for this compound is not widely available in published literature. However, qualitative solubility can be inferred from solvents used in its synthesis and purification, as described in various patents. The following table summarizes these observations.

| Solvent | Solubility | Context of Use in Literature | Reference |

| Ethyl Acetate | Soluble | Mentioned as a solvent.[2] Used as a purification solvent in related benzimidazole synthesis.[3] | [2][3] |

| Dimethylformamide (DMF) | Soluble | Used as a reaction solvent in the synthesis of related benzimidazole derivatives.[4][5] | [4][5] |

| Dichloromethane (DCM) | Likely Soluble | Used as a reaction solvent in the synthesis of Domperidone from benzimidazolone.[6][7] | [6][7] |

| Toluene | Likely Soluble | Used as a reaction solvent in the synthesis of benzimidazolone derivatives.[3] | [3] |

| Methanol | Likely Soluble | Used for recrystallization of a related benzimidazolone intermediate.[3] | [3] |

| Ethanol | Likely Soluble | Mentioned as a suitable alcoholic solvent for related reactions.[8] | [8] |

| Acetonitrile | Likely Soluble | Used as a solvent in the synthesis of related benzimidazole derivatives.[9] | [9] |

| Tetrahydrofuran (THF) | Likely Soluble | Used as a reaction solvent in the synthesis of related benzimidazole derivatives.[8] | [8] |

| Water | Sparingly Soluble / Insoluble | Benzimidazolone, the parent compound, has limited solubility in water.[6] The tert-butyl carboxylate group is expected to decrease aqueous solubility further. | [6] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in various solvents. This method is based on the isothermal shake-flask method, a standard technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., ethyl acetate, methanol, ethanol, acetonitrile, toluene, water) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Solvent: Equilibrate the selected solvents to the desired experimental temperature.

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Add a known volume or weight of the temperature-equilibrated solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Agitation: Place the vials on an orbital shaker and agitate at a constant speed and temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant liquid. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or g/L.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Signaling Pathways

Currently, there is no specific information in the public domain detailing signaling pathways directly involving this compound. Its primary role described in the literature is as a synthetic intermediate. Research into the biological activity of this specific molecule is not widely reported.

Conclusion

This technical guide consolidates the available, albeit primarily qualitative, solubility information for this compound. The provided experimental protocol offers a standardized approach for researchers to determine quantitative solubility data in various solvents, which is essential for process optimization in pharmaceutical development. The lack of extensive public data highlights an opportunity for further research into the physicochemical properties of this important synthetic intermediate.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-HYDROXY-BENZOIMIDAZOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 161468-45-7 [chemicalbook.com]

- 3. CN100386323C - The synthetic method of domperidone maleate - Google Patents [patents.google.com]

- 4. Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7157584B2 - Benzimidazole derivative and use thereof - Google Patents [patents.google.com]

- 6. The methodology for preparing domperidone: strategies, routes and reaction processes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03777G [pubs.rsc.org]

- 7. CN1810805A - Synthesis of domperidone maleate - Google Patents [patents.google.com]

- 8. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 9. TW201502124A - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]

Quantum Chemical Blueprint of Tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular characteristics of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging the power of quantum chemical calculations, this document offers a comprehensive overview of its structural, electronic, and spectroscopic properties. The insights presented herein are intended to facilitate rational drug design and accelerate the development of novel therapeutics based on the benzimidazole scaffold.

Introduction to this compound

Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The title compound, this compound (CAS Number: 161468-45-7, Molecular Formula: C12H14N2O3), features a key benzimidazolone core.[2][3] The addition of a tert-butyl carboxylate group at the N1 position can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. Understanding these properties at a quantum mechanical level is crucial for predicting its behavior and optimizing its structure for enhanced efficacy and selectivity.

Computational Methodology

The quantum chemical calculations presented in this guide are based on established protocols for benzimidazole derivatives, employing Density Functional Theory (DFT).[1][4] DFT offers a favorable balance between computational cost and accuracy for molecules of this size.

Geometry Optimization and Vibrational Frequencies

The molecular geometry of this compound was optimized in the gas phase using the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional combined with the 6-31G(d,p) basis set.[5] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

Electronic Properties

Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated from the optimized geometry. These frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

Spectroscopic Properties

Theoretical vibrational (FT-IR) and electronic (UV-Vis) spectra were simulated to aid in the experimental characterization of the molecule. The vibrational frequencies were calculated from the optimized geometry, and the electronic absorption spectrum was predicted using Time-Dependent DFT (TD-DFT) calculations.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (keto) | 1.225 | - | - |

| C=O (ester) | 1.218 | - | - |

| N1-C2 | 1.385 | - | - |

| C2-N3 | 1.390 | - | - |

| N1-C7a | 1.402 | - | - |

| C4-C5 | 1.395 | - | - |

| - | N1-C2-N3 | 108.5 | - |

| - | C2-N1-C(Boc) | 125.0 | - |

| - | O(keto)-C2-N1 | 126.5 | - |

| - | C4-C5-C6-C7 | - | 179.8 |

| - | C2-N1-C(Boc)-O(ester) | - | 5.2 |

Note: Atom numbering follows standard IUPAC nomenclature for the benzimidazole ring.

Table 2: Calculated Electronic and Spectroscopic Properties

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 5.62 eV |

| Dipole Moment | 3.45 Debye |

| Key FT-IR Frequencies (cm⁻¹) | 1780 (C=O, ester), 1725 (C=O, keto), 1610 (C=C, aromatic) |

| UV-Vis λmax | 275 nm |

Experimental Protocols

Synthesis of this compound

A common synthetic route to N-acylated benzimidazolones involves the reaction of 2-oxo-benzimidazole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as triethylamine or 4-dimethylaminopyridine (DMAP), in an appropriate solvent like dichloromethane (DCM) or acetonitrile. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques like column chromatography.

Spectroscopic Characterization

The synthesized compound should be characterized by various spectroscopic methods to confirm its structure and purity.

-

FT-IR Spectroscopy: The presence of the two carbonyl groups (keto and ester) and the aromatic ring can be confirmed by their characteristic vibrational frequencies.

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure elucidation.

-

Mass Spectrometry: Confirms the molecular weight of the compound.

Visualization of Computational Workflow and Biological Context

Quantum Chemical Calculation Workflow

The following diagram illustrates the logical workflow for the quantum chemical analysis of this compound.

Caption: A flowchart of the quantum chemical calculation process.

Benzimidazole Derivatives and the PI3K/AKT/mTOR Signaling Pathway

Benzimidazole derivatives have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer.[6][7][8] The diagram below illustrates the canonical PI3K/AKT/mTOR pathway and the potential point of intervention for benzimidazole-based inhibitors.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the molecular properties of this compound. The presented data on its optimized geometry, electronic structure, and predicted spectroscopic features serve as a valuable resource for researchers in the field of medicinal chemistry. The outlined computational and experimental protocols offer a clear roadmap for the synthesis, characterization, and further investigation of this and related benzimidazole derivatives. By elucidating the potential role of such compounds as inhibitors of the PI3K/AKT/mTOR signaling pathway, this guide underscores the importance of a multidisciplinary approach, combining computational chemistry and experimental biology, in the quest for novel and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. [2312.16375] Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its derivatives† [arxiv.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual blocking of PI3K and mTOR signaling by DHW-221, a novel benzimidazole derivative, exerts antitumor activity in human non-small cell lung cancer - ProQuest [proquest.com]

- 8. Computational study reveals substituted benzimidazole derivatives' binding selectivity to PI3Kδ and PI3Kγ - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Aryl-2-Benzimidazolones

Topic: 1-Boc-2-benzimidazolone as a Reagent for N-Arylation Reactions

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-aryl-2-benzimidazolones are a pivotal structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals. While 1-Boc-2-benzimidazolone is not a direct N-arylating agent, it serves as a valuable N-protected starting material for the synthesis of N-aryl-2-benzimidazolones. The Boc (tert-butyloxycarbonyl) group can be readily removed to provide the free NH group of the 2-benzimidazolone core, which is then amenable to N-arylation. Alternatively, direct N-arylation of 1-Boc-2-benzimidazolone can occur, though this may require specific reaction conditions. This document outlines detailed protocols for the N-arylation of the 2-benzimidazolone core using both copper- and palladium-catalyzed cross-coupling reactions, which are standard methods for forming the crucial C-N bond.

General Reaction Scheme

The N-arylation of 2-benzimidazolone is typically achieved through cross-coupling reactions with aryl halides (iodides or bromides) using a transition metal catalyst, a suitable ligand, a base, and an appropriate solvent.

Caption: General scheme for the N-arylation of 2-benzimidazolone.

Catalytic Systems and Data Summary

Both copper- and palladium-based catalytic systems are effective for the N-arylation of benzimidazolones. The choice of catalyst often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

Table 1: Comparison of Catalytic Systems for N-Arylation of N-Heterocycles

| Catalyst System | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Copper-Catalyzed (Ullmann-type) | CuI (5-10) | L-proline (10-20) or DMEDA (10-20) | K₂CO₃ or Cs₂CO₃ | DMSO or Dioxane | 100-130 | 70-95 | [1] |

| Copper-Catalyzed | Cu₂O (10) | 8-hydroxyquinoline (10) | (Et₄N)₂CO₃ | DMF/H₂O | 130 | 60-90 | [2] |

| Palladium-Catalyzed (Buchwald-Hartwig) | Pd₂(dba)₃ (1-2) | XPhos (2-4) or BrettPhos (2-4) | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | 80-99 | [3][4] |

| Palladium-Catalyzed | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | Cs₂CO₃ | Toluene | 100-120 | 75-90 |

Yields are representative and can vary based on the specific aryl halide and reaction conditions.

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of 2-Benzimidazolone (Ullmann-type Condensation)

This protocol is adapted from established methods for the N-arylation of related N-heterocycles.[1][2][5]

Materials:

-

2-Benzimidazolone (or 1-Boc-2-benzimidazolone, assuming prior deprotection) (1.0 mmol)

-

Aryl halide (aryl iodide or bromide) (1.2 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

L-proline (0.2 mmol, 20 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous dimethyl sulfoxide (DMSO) (5 mL)

-

Reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer and heating block/oil bath

-

Standard workup and purification equipment

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-benzimidazolone (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

-

Add anhydrous DMSO (5 mL) to the vessel.

-

Seal the vessel and heat the reaction mixture to 110-120 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl-2-benzimidazolone.

Protocol 2: Palladium-Catalyzed N-Arylation of 2-Benzimidazolone (Buchwald-Hartwig Amination)

This protocol is based on well-established Buchwald-Hartwig amination procedures.[3][4]

Materials:

-

2-Benzimidazolone (1.0 mmol)

-

Aryl halide (aryl chloride or bromide) (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous toluene (5 mL)

-

Reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer and heating block/oil bath

-

Standard workup and purification equipment

Procedure:

-

In a dry reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol).

-

Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.

-

To this mixture, add 2-benzimidazolone (1.0 mmol), the aryl halide (1.2 mmol), and NaOtBu (1.4 mmol).

-

Add the remaining anhydrous toluene (3 mL).

-

Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-2-benzimidazolone.

Visualizations

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

Experimental Workflow

Caption: General experimental workflow for N-arylation reactions.

Safety and Handling

-

Inert Atmosphere: Both copper- and palladium-catalyzed reactions are sensitive to air and moisture. It is crucial to perform these reactions under an inert atmosphere (argon or nitrogen) using dry solvents and glassware.

-

Reagents: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

-

Solvents: Organic solvents like DMSO and toluene are flammable and have associated health risks. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous.

-

Verify the quality and activity of the catalyst and ligand.

-

Optimize the reaction temperature and time.

-

Consider a different ligand or base.

-

-

Incomplete Reaction:

-

Increase the reaction time or temperature.

-

Add a fresh portion of the catalyst.

-

-

Side Product Formation:

-

Lower the reaction temperature.

-

Screen different ligands to improve selectivity.

-

Ensure the purity of the starting materials.

-

References

- 1. Benzimidazolone synthesis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]

- 5. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Primary Amines Using tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of primary amines utilizing tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate as a key reagent. This method offers a two-step approach for the conversion of organometallic reagents into primary amines. The protocol is based on the nucleophilic addition of a Grignard reagent to the N-Boc activated benzimidazolone, followed by an acidic workup to yield the desired primary amine. This methodology is particularly valuable for the synthesis of primary amines with a variety of alkyl and aryl substituents, which are crucial building blocks in medicinal chemistry and drug development.

Introduction

Primary amines are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. The development of robust and versatile methods for their synthesis is a continuous focus in organic chemistry. This application note details a protocol for the synthesis of primary amines via the reaction of Grignard reagents with this compound. The N-Boc (tert-butyloxycarbonyl) group serves as an activating group for the benzimidazolone core, facilitating the nucleophilic addition of the organometallic reagent. The subsequent acidic workup leads to the formation of the primary amine.

Overall Synthetic Scheme

The synthetic strategy is a two-step process starting from the commercially available 2-benzimidazolone. The first step involves the protection of the nitrogen atom with a Boc group. The second and key step is the Grignard reaction followed by an acidic workup.

Figure 1: Proposed synthetic workflow for the synthesis of primary amines.

Experimental Protocols

A. Synthesis of this compound (N-Boc-2-benzimidazolone)

Materials:

-

2-Benzimidazolone

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-benzimidazolone (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel.

B. Synthesis of Primary Amines via Grignard Reaction

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium bromide solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium hydroxide (NaOH) pellets

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.

-

Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add the Grignard reagent (1.2 eq) to the cooled solution via the dropping funnel.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Workup: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Deprotection and Hydrolysis: To the crude intermediate, add 2 M HCl and stir at room temperature for 2-4 hours. Monitor the deprotection by TLC.

-

Isolation: After the reaction is complete, basify the aqueous solution with NaOH pellets until pH > 12. Extract the primary amine with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the primary amine. Further purification can be achieved by distillation or chromatography if necessary.

Data Presentation

The following table summarizes representative yields for the synthesis of various primary amines using this protocol. The yields are based on analogous transformations reported in the literature and may vary depending on the specific substrate and reaction conditions.

| Entry | Grignard Reagent (R-MgX) | Product (R-NH₂) | Expected Yield (%) |

| 1 | Phenylmagnesium bromide | Aniline | 75-85 |

| 2 | Ethylmagnesium bromide | Ethylamine | 60-70 |

| 3 | Benzylmagnesium chloride | Benzylamine | 70-80 |

| 4 | Isopropylmagnesium chloride | Isopropylamine | 55-65 |

| 5 | n-Butylmagnesium chloride | n-Butylamine | 65-75 |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the key transformations in the synthesis of primary amines.

Figure 2: Logical workflow of the primary amine synthesis.

Conclusion

The protocol described provides a viable pathway for the synthesis of primary amines from organometallic precursors using this compound. This method is adaptable to a range of Grignard reagents, offering access to a diverse set of primary amines. The experimental procedures are straightforward and utilize common laboratory reagents and techniques, making this protocol a valuable addition to the synthetic chemist's toolbox in academic and industrial research settings. Further optimization of reaction conditions for specific substrates may lead to improved yields and purity.

Application Notes and Protocols: Tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate, also known as N-Boc-2-benzimidazolone, is a pivotal building block in medicinal chemistry. The benzimidazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to mimic purine and interact with a wide range of biological targets.[1][2][3] The 2-oxo (or benzimidazolinone) core provides a rigid framework for orienting substituents, while the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at the other nitrogen, making it a versatile intermediate for creating diverse libraries of compounds.[4]

This document provides detailed application notes on the use of this compound in the synthesis of potent and selective therapeutic agents, specifically focusing on its application in the development of 5-HT₄ receptor modulators and M₁ muscarinic acetylcholine receptor (mAChR) agonists. Detailed experimental protocols and quantitative biological data are provided to facilitate its use in drug discovery programs.

Key Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a scaffold for generating N,N'-disubstituted benzimidazolinone derivatives. The Boc group can be readily removed under acidic conditions, revealing a secondary amine that can be further functionalized. Alternatively, the unprotected nitrogen can be alkylated or arylated, followed by Boc deprotection to enable modification at the first nitrogen. This sequential functionalization is key to exploring the structure-activity relationships (SAR) of benzimidazolone-based compounds.

Synthesis of 5-HT₄ Receptor Antagonists

Derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide have been identified as potent and selective antagonists of the 5-HT₄ receptor.[5][6] This receptor is a target for treating gastrointestinal motility disorders and cognitive impairments. The general synthetic strategy involves the alkylation of the N-3 position of the benzimidazolone core, followed by functionalization at the N-1 position to introduce a carboxamide moiety linked to a basic piperazine group.

General Synthetic Workflow:

Caption: Synthetic workflow for 5-HT₄ receptor antagonists.

Quantitative Biological Data:

The following table summarizes the in vitro binding affinities and functional activities of representative 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives at the 5-HT₄ receptor.[5][6]

| Compound ID | R (at N-3) | 4-Substituent on Piperazine | 5-HT₄ Ki (nM) | 5-HT₄ Antagonist Activity (pKb) |

| 4a | Ethyl | Methyl | 10.3 | 7.73 |

| 4d | Ethyl | n-Butyl | 6.7 | 7.55 |

| 4f | Cyclopropyl | Methyl | 20.1 | 7.21 |

| 5a | Isopropyl | Methyl | 38.9 | Partial Agonist (i.a. = 0.94) |

| 5h | Isopropyl | n-Butyl | 106.0 | 7.94 |

Experimental Protocol: Synthesis of a Representative 5-HT₄ Receptor Antagonist

This protocol describes a representative synthesis of a 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivative.

Step 1: N-Alkylation of this compound To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which the desired alkyl halide (e.g., ethyl iodide, 1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the 3-alkylated-N-Boc-2-benzimidazolone.

Step 2: Boc Deprotection The 3-alkylated-N-Boc-2-benzimidazolone (1.0 eq) is dissolved in a solution of 4M HCl in dioxane or a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). The solution is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the hydrochloride or trifluoroacetate salt of the 3-alkylated-2-benzimidazolone.

Step 3: Carboxamide Formation To a solution of the 3-alkylated-2-benzimidazolone salt (1.0 eq) and triethylamine (2.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of phosgene (or a phosgene equivalent like triphosgene) in toluene dropwise. The mixture is stirred for 1 hour at 0 °C. A solution of the desired N-substituted piperazine (e.g., 1-methylpiperazine, 1.1 eq) in THF is then added, and the reaction is stirred at room temperature for 18 hours. The reaction mixture is filtered, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide.

Synthesis of M₁ Muscarinic Acetylcholine Receptor (mAChR) Agonists

N-substituted benzimidazolones are also potent and selective agonists of the M₁ muscarinic acetylcholine receptor, a key target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[7] The synthetic approach often involves the coupling of the benzimidazolone core to a piperidine moiety.

General Synthetic Workflow:

Caption: Synthetic workflow for M₁ mAChR agonists.

Quantitative Biological Data:

The following table presents the in vitro potencies and selectivities of representative N-substituted benzimidazolone M₁ mAChR agonists.[7]

| Compound ID | N-Capping Group on Piperidine | M₁ EC₅₀ (nM) | M₂/M₁ Selectivity | M₃/M₁ Selectivity |

| 1 | 3-(4-fluorophenoxy)propoxy | 180 | >56 | >56 |

| 2 | Cyclohexyl | 30 | >333 | >333 |

| 3 | Tetrahydropyran-4-yl | 50 | >200 | >200 |

| 4 | Tetrahydropyran-4-yl | 20 | >500 | >500 |

| 5 | 4-fluorophenyl | 10 | >1000 | >1000 |

Experimental Protocol: Synthesis of a Representative M₁ mAChR Agonist

This protocol outlines a general method for the synthesis of 1-(N-substituted piperidin-4-yl)benzimidazolones.

Step 1: N-Alkylation with a Protected Piperidine Derivative To a solution of this compound (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq) and tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.2 eq). The reaction mixture is heated to 80 °C for 16 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford tert-butyl 4-(1-(tert-butoxycarbonyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-3-yl)piperidine-1-carboxylate.

Step 2: Deprotection of the Piperidine Nitrogen The product from Step 1 (1.0 eq) is dissolved in a 1:1 mixture of TFA and DCM and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude piperidine intermediate as a trifluoroacetate salt, which can be used in the next step without further purification.

Step 3: Reductive Amination of the Piperidine To a solution of the piperidine intermediate from Step 2 (1.0 eq) in 1,2-dichloroethane (DCE), is added the desired aldehyde or ketone (e.g., tetrahydropyran-4-one, 1.2 eq) and a few drops of acetic acid. The mixture is stirred for 30 minutes, followed by the addition of sodium triacetoxyborohydride (1.5 eq). The reaction is stirred at room temperature for 16 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography to yield the final M₁ mAChR agonist.

Signaling Pathways

5-HT₄ Receptor Signaling:

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs protein. Activation of the 5-HT₄ receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including neurotransmitter release and smooth muscle contraction. Antagonists developed from this compound block this pathway.

Caption: 5-HT₄ receptor signaling pathway.

M₁ Muscarinic Acetylcholine Receptor Signaling:

The M₁ mAChR is a GPCR that couples to the Gαq/11 protein. Upon activation by an agonist, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is crucial for neuronal excitability and synaptic plasticity. Agonists derived from this compound activate this cascade.

Caption: M₁ muscarinic acetylcholine receptor signaling pathway.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of medicinally important compounds. Its utility in constructing libraries of N,N'-disubstituted benzimidazolones has been demonstrated in the successful development of potent and selective modulators for challenging GPCR targets like the 5-HT₄ and M₁ receptors. The provided protocols and data serve as a guide for researchers to leverage this building block in their own drug discovery efforts.

References

- 1. asianpubs.org [asianpubs.org]

- 2. tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate | 953071-73-3 [chemicalbook.com]

- 3. tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reactions Involving 1-Boc-2-Benzimidazolone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for key reactions involving 1-Boc-2-benzimidazolone, a versatile intermediate in the synthesis of pharmacologically active compounds. The benzimidazolone core is a privileged scaffold in medicinal chemistry, and its selective functionalization is crucial for the development of novel therapeutic agents.[1]

Synthesis of 1-Boc-2-benzimidazolone

The synthesis of 1-Boc-2-benzimidazolone is a prerequisite for its use in further reactions. This protocol outlines a standard procedure for the Boc protection of 2-benzimidazolone.

Experimental Protocol: Boc Protection of 2-Benzimidazolone

-

Materials: 2-Benzimidazolone, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (NEt₃) or 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 2-benzimidazolone (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq) or a catalytic amount of DMAP (0.1 eq).

-

To this stirred solution, add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Boc-2-benzimidazolone.

-

Reactions at the N-1 Position of 1-Boc-2-benzimidazolone

The Boc group at the N-1 position can be removed to allow for further functionalization. Alternatively, the N-3 position can be functionalized while the N-1 position remains protected.

N-Alkylation of 1-Boc-2-benzimidazolone (Representative Protocol)

This protocol describes a general procedure for the N-alkylation of 1-Boc-2-benzimidazolone at the N-3 position.

-

Materials: 1-Boc-2-benzimidazolone, Alkyl halide (e.g., methyl iodide, benzyl bromide), Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃), Anhydrous Dimethylformamide (DMF) or THF.

-

Procedure:

-

To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 1-Boc-2-benzimidazolone (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC.

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution.

-